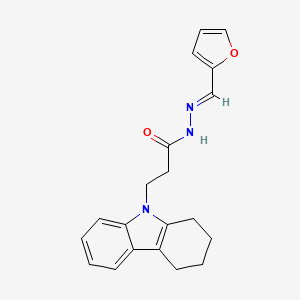
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(furan-2-ylmethylene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a carbazole moiety linked to a furan ring through a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving appropriate starting materials such as aniline derivatives.
Hydrazide Formation: The hydrazide linkage is introduced by reacting the carbazole derivative with hydrazine or its derivatives under controlled conditions.
Furan Ring Introduction: The final step involves the condensation of the hydrazide intermediate with a furan aldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the hydrazide linkage, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the carbazole moiety, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of organic semiconductors or light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: It could act as an inhibitor for specific enzymes, providing insights into biochemical pathways.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Polymer Synthesis: The compound can be used as a monomer or cross-linking agent in polymer chemistry.
Dye Manufacturing: It may serve as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(furan-2-ylmethylene)propanehydrazide would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalytic Activity: As a ligand, it may facilitate catalytic reactions by stabilizing transition states or intermediates.
類似化合物との比較
Similar Compounds
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(thiophen-2-ylmethylene)propanehydrazide: Similar structure with a thiophene ring instead of a furan ring.
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N’-(pyridin-2-ylmethylene)propanehydrazide: Contains a pyridine ring instead of a furan ring.
Uniqueness
Structural Features: The presence of both carbazole and furan rings linked through a hydrazide linkage is unique and may impart specific chemical and biological properties.
Reactivity: The compound’s reactivity profile may differ from similar compounds due to the electronic and steric effects of the furan ring.
特性
| 612047-90-2 | |
分子式 |
C20H21N3O2 |
分子量 |
335.4 g/mol |
IUPAC名 |
N-[(E)-furan-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c24-20(22-21-14-15-6-5-13-25-15)11-12-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1,3,5-7,9,13-14H,2,4,8,10-12H2,(H,22,24)/b21-14+ |
InChIキー |
FXXQMJXQESCTGB-KGENOOAVSA-N |
異性体SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CO4 |
正規SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)
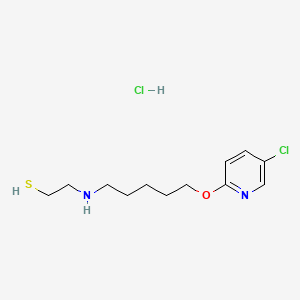
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)

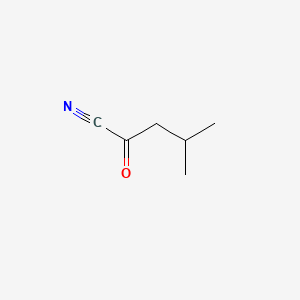
![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)
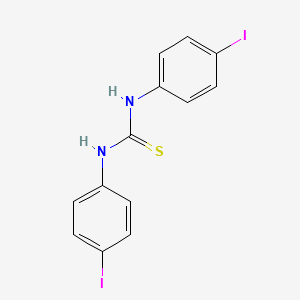
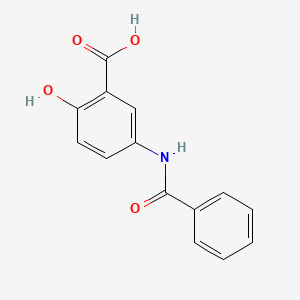
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)




![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
